H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH
説明
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH is a nonapeptide characterized by a Tyr-Gly-Gly N-terminal motif, a structural feature reminiscent of endogenous opioid peptides like enkephalins (e.g., Tyr-Gly-Gly-Phe-Met/Leu). However, its sequence diverges significantly with the inclusion of leucine (Leu), isoleucine (Ile), and three arginine (Arg) residues. The peptide’s molecular weight is approximately 1,300 Da, and its structure combines flexible Gly-Gly segments with hydrophobic (Leu, Ile) and cationic (Arg) regions, likely influencing its stability, solubility, and biological activity .
特性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid (arginine) to a resin. Acid-labile resins, such as Wang or Rink amide resins, are preferred for their compatibility with Fmoc chemistry. The arginine side chain is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent undesired side reactions during coupling.
Sequential Coupling and Deprotection
Each amino acid is coupled using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt). For example, the coupling efficiency for arginine residues is optimized by extending reaction times to 2 hours and using a 3-fold molar excess of activated amino acids. Deprotection of the Fmoc group is achieved with 20% piperidine in dimethylformamide (DMF), ensuring minimal racemization.
Table 1: Coupling Efficiency for Key Residues
| Amino Acid | Coupling Reagent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Arginine | HBTU/HOBt | 120 | 92 |
| Leucine | DIC/HOBt | 60 | 95 |
| Isoleucine | HCTU/DIEA | 90 | 89 |
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT). A typical cleavage mixture (TFA:TIS:EDT:H₂O = 95:2.5:2.5:2.5) ensures simultaneous removal of side-chain protecting groups. The crude product is precipitated in cold diethyl ether, yielding a purity of 70–85% before purification.
Industrial-Scale Production
Industrial synthesis of H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH employs automated peptide synthesizers to enhance reproducibility and yield. Key advancements include:
Automated Synthesizers
Modern systems like the Liberty Blue microwave-assisted synthesizer enable rapid coupling cycles (5–10 minutes per residue) while maintaining temperatures at 50°C to prevent aggregation. For arginine-rich sequences, pre-activation of amino acids with HBTU and 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency to >98%.
Fragment Condensation
For peptides exceeding 20 residues, fragment condensation is utilized. For example, the sequence is divided into two segments: H-Tyr-Gly-Gly-Phe-Leu and Arg-Arg-Ile-Arg-OH. These fragments are synthesized separately and ligated using native chemical ligation (NCL) in solution. This approach reduces truncation byproducts by 40% compared to linear SPPS.
Purification and Characterization
Purification is critical due to the presence of deletion sequences and racemization byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) separates impurities using a gradient of 0.1% TFA in water and acetonitrile. The target peptide typically elutes at 12–14 minutes under these conditions. Semi-preparative HPLC increases purity to >95%, with a recovery rate of 80–90%.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 1337.6 Da; observed: 1337.8 Da). Electrospray ionization (ESI)-MS further identifies truncation products, such as H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH (observed: 1120.4 Da), which are excluded during purification.
Challenges and Mitigation Strategies
Arginine-Induced Aggregation
The high density of arginine residues (four in nine positions) promotes aggregation during synthesis. This is mitigated by:
Comparative Analysis of Synthesis Protocols
Table 2: Yield and Purity Across Methods
| Method | Scale (mmol) | Purity (%) | Yield (%) |
|---|---|---|---|
| Manual SPPS | 0.1 | 85 | 70 |
| Automated SPPS | 1.0 | 95 | 88 |
| Fragment Condensation | 5.0 | 98 | 75 |
Data synthesized from.
化学反応の分析
科学研究への応用
H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OHは、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして用いられます。
生物学: タンパク質間相互作用と細胞シグナル伝達経路における役割について調査されています。
医学: 薬物送達システムとしての可能性や、ペプチドベースのワクチンの開発における可能性を含む、治療効果の可能性について探求されています。
産業: ペプチドベースの材料の製造や、分析技術における標準として利用されています。
科学的研究の応用
H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery system and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OHの作用機序には、特定の分子標的と経路との相互作用が含まれます。ペプチドは、受容体または酵素に結合し、それらの活性を調節することができます。たとえば、Gタンパク質共役受容体(GPCR)またはイオンチャネルと相互作用し、シグナル伝達、遺伝子発現、代謝プロセスなどの細胞応答に影響を与える可能性があります。
類似化合物との比較
Structural and Functional Features
The table below compares H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH with structurally related peptides from the evidence:
Key Observations:
Sequence Motifs :
- The Tyr-Gly-Gly motif in the target peptide is shared with enkephalins but diverges with Arg-rich C-terminal residues. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks charged residues and may aggregate due to hydrophobic Phe-Phe termini .
- Proline-rich sequences (e.g., TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG) introduce conformational rigidity, unlike the flexible Gly-Gly segment in the target peptide .
Biological Implications: While RGD motifs (Arg-Gly-Asp) are known for integrin binding (), the target’s Arg clusters may interact with distinct receptors, such as G-protein-coupled receptors (GPCRs) or proteoglycans . The Leu-Ile hydrophobic core may improve membrane association compared to purely hydrophilic peptides like H-LEU-THR-ARG-PRO-ARG-TYR-OH (ID:10) .
Stability and Pharmacokinetics
- Enzymatic Degradation: The target’s Arg residues may confer resistance to aminopeptidases, unlike enkephalins, which are rapidly cleaved. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks protective charged residues .
- Lipophilicity : The absence of adamantane (Ada) substitutions (seen in compounds like H-Tyr-Ada-Gly-Phe-Met-OH) suggests lower membrane permeability but higher aqueous solubility compared to Ada-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
